XAV-939
Overview
Description
XAV939 is a small molecule inhibitor known for its ability to inhibit tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. This inhibition leads to the stabilization of axin proteins and the subsequent degradation of β-catenin, thereby blocking the Wnt/β-catenin signaling pathway . This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and myocardial infarction .
Mechanism of Action
Target of Action
XAV-939 is a potent, small molecule inhibitor of tankyrase (TNKS) 1 and 2 . Tankyrases are part of the poly (ADP-ribose) polymerase superfamily, which are required for numerous cellular and molecular processes .
Mode of Action
By inhibiting TNKS activity, this compound increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin in SW480 cells . This interaction with its targets leads to the inhibition of the WNT pathway downstream actions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By promoting the degradation of β-catenin, this compound indirectly inhibits this pathway . This results in changes in multiple signaling pathways, including TGFβ, insulin signaling, focal adhesion, estrogen metabolism, oxidative stress, RANK‐RANKL (receptor activator of nuclear factor κB ligand) signaling, Vitamin D synthesis, IL6, and cytokines and inflammatory responses .
Pharmacokinetics
It is known that this compound is soluble in dmso up to 20 mm , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of fibrosis and apoptosis, promotion of angiogenesis, reduction of myocardial infarct size, and improvement of cardiac function after myocardial infarction . In addition, this compound has been shown to enhance osteoblast differentiation of human bone marrow skeletal (mesenchymal) stromal cells .
Action Environment
It is known that this compound can be stored at room temperature, and its stability is maintained for years when stored properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: XAV939 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of XAV939 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: XAV939 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents like DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of XAV939 with different functional groups .
Scientific Research Applications
XAV939 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.
Industry: Utilized in the development of new drugs targeting the Wnt/β-catenin signaling pathway.
Comparison with Similar Compounds
IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.
JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.
G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.
Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQSVMIPOVQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369423 | |
Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284028-89-3 | |
Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XAV 939 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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